N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
CAS No.: 2034492-52-7
Cat. No.: VC11826965
Molecular Formula: C20H16ClFN2O3S
Molecular Weight: 418.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034492-52-7 |
|---|---|
| Molecular Formula | C20H16ClFN2O3S |
| Molecular Weight | 418.9 g/mol |
| IUPAC Name | N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |
| Standard InChI | InChI=1S/C20H16ClFN2O3S/c21-16-9-15(5-6-17(16)22)24-20(27)19(26)23-10-18(25)13-3-1-12(2-4-13)14-7-8-28-11-14/h1-9,11,18,25H,10H2,(H,23,26)(H,24,27) |
| Standard InChI Key | AYCZOAGUYPAKIO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Introduction
Key Features:
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Aromatic Rings: The compound contains a 3-chloro-4-fluorophenyl ring and a thiophene group (a sulfur-containing heterocycle).
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Functional Groups:
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Hydroxyl group (-OH) attached to the phenyl ring.
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Amide linkages (-CONH-) connecting the ethanediamide backbone.
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Molecular Complexity: The presence of halogens (chlorine and fluorine), hydroxyl, and sulfur groups suggests diverse reactivity and potential biological activity.
General Synthetic Approach:
The synthesis of such a compound would typically involve:
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Amide Bond Formation: Reaction between an amine derivative (e.g., ethanediamine) and an acid chloride or ester derivative of 3-chloro-4-fluorophenyl.
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Functional Group Introduction:
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Hydroxylation of the phenyl ring.
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Thiophene attachment via coupling reactions (e.g., Suzuki coupling or similar methods).
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Purification: Techniques like recrystallization or chromatography to isolate the pure compound.
Challenges in Synthesis:
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Maintaining regioselectivity during aromatic substitutions.
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Avoiding side reactions due to the reactivity of halogens and thiophene.
Analytical Characterization
To confirm the structure, the following techniques would be employed:
Pharmaceutical Relevance:
The compound's structure suggests potential biological activity due to:
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Halogenated Aromatics: Often associated with antimicrobial or anticancer properties.
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Thiophene Derivatives: Known for their role in anti-inflammatory and antifungal agents.
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Amide Linkages: Common in drug molecules for improved stability and bioavailability.
Material Science:
The presence of aromatic rings and heterocycles may make this compound useful in organic electronics or as a precursor for advanced polymers.
Research Findings
While specific studies on this exact compound are unavailable in the provided sources, compounds with similar structures have been explored for various purposes:
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Antimicrobial Activity: Halogenated amides often show activity against Gram-positive and Gram-negative bacteria .
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Anti-inflammatory Potential: Thiophene-containing compounds have been studied as inhibitors of enzymes like 5-lipoxygenase .
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Crystallographic Studies: Related compounds exhibit strong intermolecular interactions like hydrogen bonding, which influence their solid-state properties .
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